molecular formula C14H10IN3OS B239861 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No. B239861
M. Wt: 395.22 g/mol
InChI Key: KCZJTHFEYCNYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels). It has also been found to exhibit anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, its ability to inhibit various enzymes and proteins involved in cancer cell growth and proliferation, and its potential as a therapeutic agent for various diseases. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods and improving its solubility in aqueous solutions.
In conclusion, 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a promising compound that has potential applications in various fields such as medicine, biochemistry, and pharmacology. Its anti-cancer properties, ability to inhibit various enzymes and proteins, and potential as a therapeutic agent make it an important compound for future research.

Synthesis Methods

The synthesis of 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-iodoaniline in the presence of a base to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, it has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In biochemistry, it has been used as a probe to study protein-protein interactions. In pharmacology, it has been studied for its potential as a therapeutic agent for various diseases.

properties

Product Name

3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Molecular Formula

C14H10IN3OS

Molecular Weight

395.22 g/mol

IUPAC Name

3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C14H10IN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19)

InChI Key

KCZJTHFEYCNYFG-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)I

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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